(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of a fluorine atom at the 4-position of the pyrrolidine ring enhances its stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate chiral starting material, such as (2S,4R)-4-fluoropyrrolidine.
Amidation Reaction: The chiral starting material undergoes an amidation reaction with N-methylamine under controlled conditions to form the desired carboxamide.
Hydrochloride Formation: The final step involves the conversion of the carboxamide to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to maintain consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrrolidine derivatives.
Oxidation: Oxidized forms of the pyrrolidine ring.
Reduction: Reduced forms of the carboxamide group.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. This can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride
- (2S,4R)-4-chloro-N-methylpyrrolidine-2-carboxamide hydrochloride
- (2S,4R)-4-bromo-N-methylpyrrolidine-2-carboxamide hydrochloride
Uniqueness
Compared to its analogs, (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride exhibits enhanced stability and reactivity due to the presence of the fluorine atom. This makes it particularly useful in applications requiring high precision and reliability, such as pharmaceutical research and advanced material synthesis.
Properties
IUPAC Name |
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O.ClH/c1-8-6(10)5-2-4(7)3-9-5;/h4-5,9H,2-3H2,1H3,(H,8,10);1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXYNJNJYCIGSL-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@H](CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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